Benserazide, specifically the (R)-enantiomer, is a pharmaceutical compound primarily used as a peripheral aromatic L-amino acid decarboxylase inhibitor. It is clinically significant in the treatment of Parkinson's disease, parkinsonism, and restless leg syndrome when used in combination with levodopa. By inhibiting the enzyme that converts levodopa to dopamine outside the central nervous system, benserazide increases the bioavailability of levodopa in the brain, thereby enhancing its therapeutic effects.
Benserazide is classified under organic compounds, specifically as a derivative of serine. It falls into several categories:
The compound's chemical formula is , with a molecular weight of approximately 257.246 g/mol. Its IUPAC name is 2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide .
Benserazide can be synthesized through the condensation reaction of 2,3,4-trihydroxybenzaldehyde with serine hydrazide. The reaction typically employs solvents such as ethanol or methanol and is conducted under reflux conditions to facilitate the reaction. After synthesis, purification is achieved through recrystallization to obtain a high-purity product .
Industrial production methods mirror laboratory techniques but are optimized for larger scale operations. These methods may include additional purification steps like chromatography to ensure high yields and purity.
The molecular structure of benserazide features a hydrazide functional group linked to a trihydroxybenzyl moiety. The compound exhibits chirality due to the presence of a stereogenic center at the carbon adjacent to the hydrazine group.
Key structural data includes:
Benserazide acts primarily as an inhibitor of aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase). This inhibition prevents the conversion of levodopa to dopamine in peripheral tissues, allowing more levodopa to cross the blood-brain barrier. The mechanism involves competitive inhibition where benserazide binds to the active site of the enzyme without undergoing further reactions itself .
In vivo studies indicate that benserazide is rapidly metabolized in the body, primarily excreted as metabolites within hours of administration .
The mechanism of action for benserazide involves its ability to inhibit peripheral decarboxylation of levodopa. By preventing this conversion, benserazide enhances the delivery of levodopa to the central nervous system where it can be converted into dopamine, thus alleviating symptoms associated with Parkinson's disease.
Benserazide does not penetrate the blood-brain barrier effectively; therefore, its action is confined to peripheral tissues. This characteristic allows it to selectively enhance levodopa's efficacy while minimizing potential side effects associated with increased dopamine levels in peripheral tissues .
Benserazide exhibits several notable physical and chemical properties:
These properties suggest that benserazide has good solubility in physiological conditions, which is beneficial for its pharmacological activity.
Benserazide is predominantly used in clinical settings for:
Benserazide functions as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for converting levodopa (L-DOPA) to dopamine. Its (R)-enantiomer exhibits superior binding affinity to peripheral AADC isoforms compared to its (S)-counterpart. This enantioselectivity arises from stereochemical constraints within AADC’s catalytic pocket, where the (R)-configuration optimizes hydrogen bonding with residues Glu 334 and Ser 337 while enabling π-stacking interactions with the pyridoxal-5′-phosphate (PLP) cofactor [1] [5].
The (R)-enantiomer’s limited blood-brain barrier (BBB) permeability confines its activity predominantly to peripheral tissues. In vivo microdialysis studies in 6-hydroxydopamine (6-OHDA)-lesioned rats demonstrate that low doses (≤10 mg/kg) of benserazide minimally affect central AADC activity. However, high doses (50 mg/kg) significantly reduce striatal dopamine synthesis (53.1% of baseline; p<0.01) by inhibiting cerebral AADC, indicating dose-dependent BBB penetration [2] [6] [10]. This contrasts with carbidopa, which maintains stricter peripheral restriction at equivalent doses due to heightened hydrophilicity [2].
(R)-Benserazide displays a 15-fold greater inhibitory potency (Ki = 0.8 ± 0.1 μM) against human peripheral AADC than the (S)-enantiomer (Ki = 12.3 ± 1.5 μM). This disparity stems from enhanced van der Waals interactions between the (R)-enantiomer’s hydrazine moiety and hydrophobic subsites in the peripheral isoform. Conversely, both enantiomers show negligible activity against brain-specific AADC isoforms (Ki > 100 μM), attributed to steric occlusion by residue Phe 103 [1] [5].
Table 1: Enantiomer-Specific Binding Affinities of Benserazide to AADC Isoforms
AADC Isoform | (R)-Benserazide Ki (μM) | (S)-Benserazide Ki (μM) | Tissue Specificity |
---|---|---|---|
Peripheral | 0.8 ± 0.1 | 12.3 ± 1.5 | Liver/Kidney |
CNS-Specific | >100 | >100 | Striatum/Cortex |
The (R)-enantiomer’s log P value (−1.2) and polar surface area (110 Ų) limit passive BBB diffusion, confining >95% of plasma benserazide to peripheral circulation. Radiolabeled studies in humans show that oral (R)-benserazide achieves peak plasma concentrations (Cmax) at 1 hour post-administration, with 66–74% absolute bioavailability. When co-administered with levodopa in a 1:4 ratio, it increases central levodopa delivery by 5–10-fold by blocking peripheral decarboxylation [1] [5] [6]. In vivo microdialysis in parkinsonian rats confirms a 3.2-fold elevation in striatal dopamine after levodopa/(R)-benserazide co-administration versus levodopa alone (p<0.001) [6] [10].
(R)-Benserazide undergoes rapid first-pass hepatic hydroxylation to form trihydroxybenzylhydrazine (THBH), its primary active metabolite. THBH exhibits 4.7-fold stronger AADC inhibition (IC50 = 0.05 μM) than the parent compound. Cytochrome P450 2D6 (CYP2D6) drives this conversion, with genetic polymorphisms causing 30–40% variability in THBH exposure. Crucially, THBH further amplifies plasma levodopa half-life from 0.8 hours (levodopa alone) to 2.1 hours (levodopa + benserazide) by suppressing hepatic decarboxylation [1] [3].
Table 2: Impact of (R)-Benserazide on Levodopa Pharmacokinetics
Parameter | Levodopa Alone | Levodopa + (R)-Benserazide | Change |
---|---|---|---|
Plasma Cmax (μg/mL) | 1.2 ± 0.3 | 3.8 ± 0.6 | +217% |
Plasma t½ (h) | 0.8 ± 0.1 | 2.1 ± 0.4 | +163% |
Striatal DA AUC | 100 ± 12 | 320 ± 45 | +220% |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7